molecular formula C16H28O7 B10814591 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10814591
M. Wt: 332.39 g/mol
InChI Key: PBPYEEMQIFDGSQ-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the diene system: This can be achieved through a series of reactions such as aldol condensation followed by dehydration.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Formation of the oxane ring: This step may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The diene system can be reduced to form a saturated compound.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of a saturated compound.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: shares similarities with other polyhydroxylated compounds and dienes, such as:

Uniqueness

    This compound: is unique due to its specific combination of hydroxyl groups and diene system, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYEEMQIFDGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100462-37-1
Record name (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
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